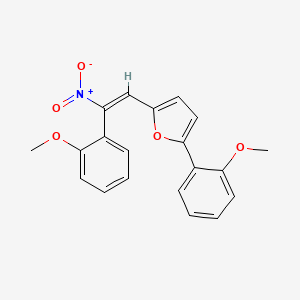
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol is a complex organic compound that features a pyrrolidine ring substituted with hydroxymethyl and hydroxyphenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol typically involves multi-step organic reactions. One common approach might include:
Starting Materials: The synthesis may begin with commercially available starting materials such as 4-hydroxybenzaldehyde and amino acids.
Reaction Steps:
Reaction Conditions: These reactions typically require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and scalability. This could include:
Catalyst Optimization: Using more efficient catalysts to speed up the reaction.
Process Intensification: Implementing continuous flow reactors to enhance reaction rates and product yield.
Purification Techniques: Employing advanced purification methods such as chromatography or crystallization to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction Reagents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of ethers or esters.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: This compound can be used as a building block for the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its structural features.
Biochemical Studies: Utilized in studies to understand biochemical pathways and interactions.
Medicine
Drug Development: Potential application in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: May exhibit therapeutic properties such as anti-inflammatory or antioxidant effects.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mécanisme D'action
The mechanism by which (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The hydroxyl and phenyl groups play a crucial role in binding to these targets, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-methoxyphenyl)pyrrolidine-3,4-diol: Similar structure but with a methoxy group instead of a hydroxy group.
(2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-chlorophenyl)pyrrolidine-3,4-diol: Contains a chloro group instead of a hydroxy group.
Uniqueness
Hydroxyphenyl Group: The presence of the hydroxyphenyl group in (2R,3R,4S,5S)-2-(Hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol provides unique chemical reactivity and potential biological activity.
Stereochemistry: The specific stereochemistry of this compound may result in distinct interactions with biological targets compared to its analogs.
Propriétés
Formule moléculaire |
C11H15NO4 |
|---|---|
Poids moléculaire |
225.24 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(4-hydroxyphenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H15NO4/c13-5-8-10(15)11(16)9(12-8)6-1-3-7(14)4-2-6/h1-4,8-16H,5H2/t8-,9+,10-,11+/m1/s1 |
Clé InChI |
BRPXIQPSCKPBLH-YTWAJWBKSA-N |
SMILES isomérique |
C1=CC(=CC=C1[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O)O |
SMILES canonique |
C1=CC(=CC=C1C2C(C(C(N2)CO)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


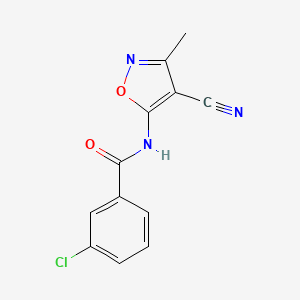
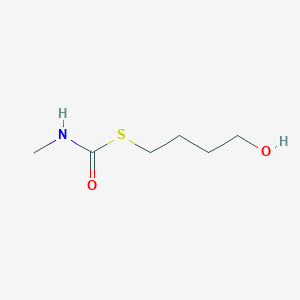


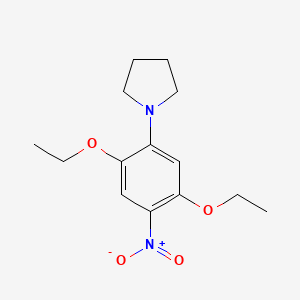
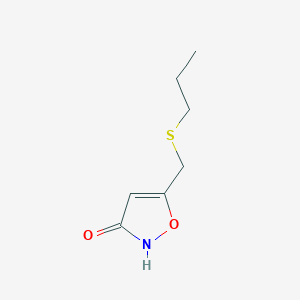
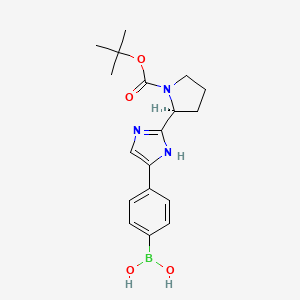
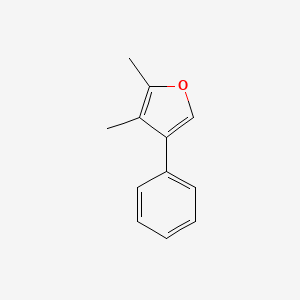
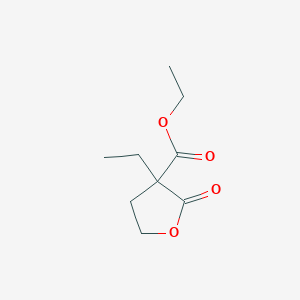
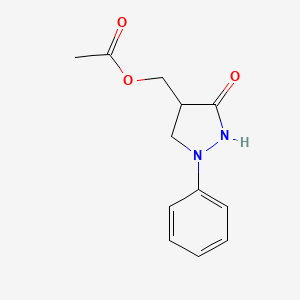
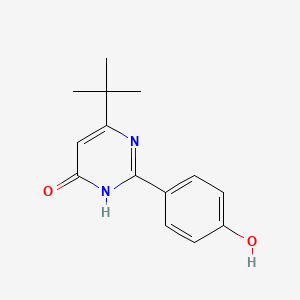
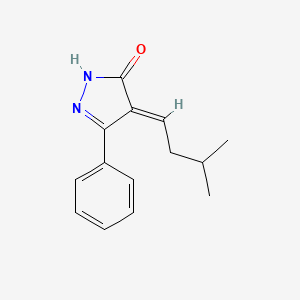
![N-Isoquinolin-6-yl-N~2~-[3-(phenylsulfanyl)phenyl]glycinamide](/img/structure/B15212205.png)
